molecular formula C4H12INO3 B12536162 Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide CAS No. 652978-17-1

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide

Cat. No.: B12536162
CAS No.: 652978-17-1
M. Wt: 249.05 g/mol
InChI Key: XNPJPFNMHYVHJS-UHFFFAOYSA-M
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Description

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three organic groups: a methyl group, two hydroxymethyl groups (-CH₂OH), and a hydroxyl group (-OH). The iodide ion (I⁻) serves as the counterion. This structure imparts significant polarity and water solubility due to the presence of multiple hydroxyl groups, making it distinct from other quaternary ammonium salts.

While direct data on this compound are sparse in the provided evidence, its fluorinated derivative, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-1-pentadecanaminium iodide, is mentioned in procurement guidelines . This fluorinated variant highlights the structural flexibility of the core ammonium framework, where substituents can be tailored for specific applications (e.g., surfactants, pharmaceuticals).

Properties

CAS No.

652978-17-1

Molecular Formula

C4H12INO3

Molecular Weight

249.05 g/mol

IUPAC Name

tris(hydroxymethyl)-methylazanium;iodide

InChI

InChI=1S/C4H12NO3.HI/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1

InChI Key

XNPJPFNMHYVHJS-UHFFFAOYSA-M

Canonical SMILES

C[N+](CO)(CO)CO.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide typically involves the reaction of N-methylmethanamine with formaldehyde and hydrogen iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Quaternary ammonium compounds with different anions.

Scientific Research Applications

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies related to cell membrane interactions and antimicrobial activity.

    Medicine: Investigated for its potential use as an antiseptic and disinfectant.

    Industry: Utilized in the formulation of cleaning agents and personal care products.

Mechanism of Action

The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. The molecular targets include phospholipids and proteins in the cell membrane.

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Iodides

Structural and Functional Differences

The table below compares Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide with structurally related quaternary ammonium iodides:

Compound Name Molecular Weight Substituents on N⁺ Counterion Key Applications CAS RN Source
This compound Not reported Methyl, two hydroxymethyl, hydroxyl I⁻ Potential surfactant, drug delivery Not provided Inferred from
Isopropamide iodide [(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium iodide] 480.43 Diisopropyl, carbamoyl, diphenyl I⁻ Anticholinergic drug (e.g., Combid, Ornade) 71-81-8
N,N'-[(1,4-dioxobutane-1,4-diyl)bis(oxyethane-2,1-diyl)]bis(N,N-dimethylheptan-1-aminium) diiodide Not reported Dimethyl, heptyl, ether-linked dioxobutane 2I⁻ Research applications, ion-pairing agent 95521-18-9
Key Observations:

Substituent Impact :

  • The target compound’s hydroxymethyl and hydroxyl groups enhance hydrophilicity, contrasting with Isopropamide iodide’s lipophilic diphenyl and diisopropyl groups . This difference likely influences their solubility profiles and biological interactions.
  • The fluorinated derivative in introduces extreme hydrophobicity via its perfluorinated chain, demonstrating how substituent variation can drastically alter physicochemical properties.

Synthetic Routes :

  • describes a general method for synthesizing methanaminium iodides via alkylation with methyl iodide in DMF . A similar approach may apply to the target compound, substituting hydroxymethylating agents.

Research Findings and Implications

Solubility and Reactivity

Stability and Handling

  • Hydroxymethyl groups may increase susceptibility to hydrolysis under acidic or basic conditions, necessitating careful pH control during storage. Isopropamide iodide, with stable carbamoyl and aryl groups, is likely more robust .

Biological Activity

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium iodide, often referred to as a quaternary ammonium compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two hydroxymethyl groups and a methyl group attached to a central nitrogen atom, making it a quaternary ammonium compound. Its chemical formula is C₇H₁₈N₂O₄I. The structural uniqueness contributes to its solubility and interaction with biological macromolecules.

Anticancer Activity

Recent studies have indicated that derivatives of hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium exhibit significant anticancer properties. For instance, research has shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and colon (HCT-116) cancers.

Table 1: Anticancer Activity of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 1MDA-MB-2313.10 ± 0.29Induces apoptosis via caspase activation
Compound 2HCT-1162.17 ± 0.16Inhibits cell cycle progression
Compound 3A5495.50 ± 0.40Disrupts mitochondrial membrane potential

The biological activity of hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium is primarily attributed to its ability to interact with cellular membranes and proteins:

  • Membrane Disruption : The quaternary ammonium structure allows for effective insertion into lipid bilayers, leading to increased permeability and subsequent cell death in cancer cells.
  • Apoptosis Induction : Compounds derived from this structure have been shown to activate apoptotic pathways in cancer cells, particularly through the caspase cascade.
  • Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 μg/mLMembrane disruption
Escherichia coli16 μg/mLCell wall synthesis inhibition

Case Study 1: Cancer Treatment

A recent study investigated the efficacy of hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium in vivo using xenograft models of renal cell carcinoma. The results indicated a significant reduction in tumor size when treated with a dosage of 100 mg/kg compared to control groups. The treatment led to decreased expression levels of hypoxia-inducible factor (HIF-2α), which is crucial for tumor growth under hypoxic conditions.

Case Study 2: Antimicrobial Application

Another study focused on the antimicrobial effects against multidrug-resistant strains of Staphylococcus aureus. Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium was administered topically, resulting in a substantial decrease in infection rates in treated wounds compared to untreated controls.

Pharmacokinetics

Preliminary pharmacokinetic evaluations indicate that hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 120 minutes. Metabolism primarily occurs via esterases, leading to active metabolites that contribute to its therapeutic effects.

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